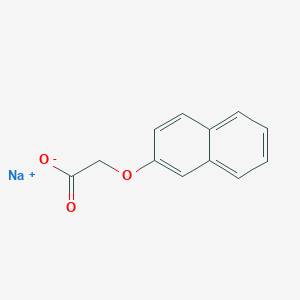

sodium;2-naphthalen-2-yloxyacetate

Description

Contextualization as a Synthetic Auxin Analog in Plant Science

Sodium;2-naphthalen-2-yloxyacetate belongs to the family of naphthalene-derived auxins. Its parent compound, 2-naphthoxyacetic acid (BNOA), is recognized as a phytohormone used to regulate plant growth. sigmaaldrich.com The core of its function lies in its ability to mimic natural auxins, thereby influencing processes such as cell elongation, cell division, and root formation. tutorchase.comnih.gov

Synthetic auxins are broadly utilized for various purposes, including promoting rooting in cuttings, preventing premature fruit drop, and increasing fruit size. tutorchase.com The specific effects can vary between different synthetic auxins. For instance, research on tobacco cells has shown that while 1-naphthaleneacetic acid (NAA) is a potent stimulator of cell elongation, 2,4-dichlorophenoxyacetic acid (2,4-D) is more effective at triggering cell division. nih.gov

The utility of naphthalene-based auxins like 2-naphthoxyacetic acid extends to improving fruit set and quality in various crops. chemimpex.comresearchgate.net For example, it has been used to enhance the yield and quality of cherry tomatoes grown in controlled environments. researchgate.net Furthermore, compounds like 2-(Naphthalen-2-yl)acetic acid are used to improve the quality and yield of crops such as bean sprouts. medchemexpress.com

In a research context, synthetic auxins are indispensable for studying auxin transport and signaling pathways. Some naphthalene (B1677914) derivatives, such as 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA), have been characterized as inhibitors of auxin influx, providing researchers with tools to dissect the mechanisms of auxin transport across cell membranes. nih.gov The development of "proauxins," which are modified synthetic auxins that become active within specific plant tissues, represents a sophisticated chemical strategy to study hormone responses in a more controlled manner. pnas.orgnih.gov

Table 1: Research Findings on Naphthalene-Derived Auxins

| Compound | Research Focus | Key Findings |

|---|---|---|

| 2-Naphthoxyacetic acid (BNOA) | Plant growth regulation | Promotes fruit set and improves fruit quality in crops like tomatoes. sigmaaldrich.comchemimpex.comresearchgate.net |

| 1-Naphthaleneacetic acid (NAA) | Cell elongation and division | More effectively stimulates cell elongation compared to cell division in tobacco cells. nih.gov |

| 2-(Naphthalen-2-yl)acetic acid | Crop quality and yield | Improves the quality and yield of bean sprouts. medchemexpress.com |

| 1-Naphthoxyacetic acid (1-NOA) | Auxin transport inhibition | Acts as an inhibitor of auxin influx, aiding in the study of auxin transport mechanisms. nih.gov |

| 2-Naphthoxyacetic acid (2-NOA) | Auxin transport inhibition | Preferentially inhibits auxin influx at certain concentrations. nih.gov |

Historical Trajectories of Research into Naphthalene-Derived Auxins

The journey of auxin research began in the late 19th century with the observations of Charles and Francis Darwin on the transmission of growth stimuli in plants. nih.gov However, it was not until the 1920s and 1930s that the chemical nature of these growth-regulating substances began to be unraveled. The discovery of naphthalene itself dates back to the early 1820s, when it was isolated from coal tar. wikipedia.org Initially, its applications were far removed from plant science.

The development of synthetic auxins, including those derived from naphthalene, followed the identification of the natural auxin IAA. Scientists began to synthesize and test a wide array of compounds for auxin-like activity. This led to the discovery of potent synthetic auxins like NAA and 2,4-D. tutorchase.com These early synthetic auxins proved to be highly effective and found widespread use in agriculture and horticulture. tutorchase.comucanr.edu

The historical development of naphthalene's use in industry was primarily linked to its role as a precursor for phthalic anhydride (B1165640). nih.gov However, the exploration of its derivatives in other scientific fields, including plant biology, ran in parallel. Research into the physiological effects of applying these compounds to plants revealed their potent growth-regulating properties.

Over the decades, the focus of research has evolved from simply observing the effects of these compounds to understanding their molecular mechanisms of action. nih.gov The use of advanced analytical techniques has allowed for a more detailed understanding of how naphthalene-derived auxins interact with plant cells, including their transport and signaling pathways. nih.gov This historical progression from discovery and application to mechanistic understanding highlights the enduring importance of naphthalene-derived compounds in the field of plant science.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATPCHCCLFKLTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Naphthalen 2 Yloxyacetate

Pathways for the Synthesis of 2-Naphthalen-2-yloxyacetic Acid

The synthesis of 2-naphthalen-2-yloxyacetic acid is primarily achieved through methods that react a naphthol derivative with a C2-carboxylated synthon. The efficiency and environmental impact of these methods have evolved, leading to more refined protocols.

A modern and efficient route for synthesizing 2-naphthalen-2-yloxyacetic acid involves a two-step alkylation-hydrolysis sequence. google.com This pathway is favored for its high yield and reduced environmental impact compared to older methods. google.com

The process begins with the salification of 2-naphthol (B1666908) with an alkali in an aqueous solution, followed by dehydration. The resulting naphthoxide is then subjected to an alkylation reaction by the dropwise addition of an alkyl chloroacetate (B1199739), typically methyl chloroacetate, under reflux conditions. This step yields the intermediate ester, methyl 2-naphthalen-2-yloxyacetate. A key advantage of this method is the use of methyl chloroacetate in a non-aqueous environment for the alkylation step, which effectively prevents the hydrolysis of the chloroacetic moiety, a significant issue in conventional methods. google.com

The final step is the hydrolysis of the methyl ester intermediate. This is typically achieved by heating the ester with water in the presence of a catalyst under controlled pressure (0.2–0.8 MPa) and temperature (120–200 °C). google.com The methanol (B129727) produced during hydrolysis is continuously removed to maintain pressure and shift the equilibrium towards the product, resulting in high yields of 2-naphthalen-2-yloxyacetic acid, which can reach up to 95%. google.com

Historically, the primary method for producing 2-naphthalen-2-yloxyacetic acid was through a direct alkaline condensation reaction. google.com This conventional synthesis involves reacting 2-naphthol with chloroacetic acid in the presence of a substantial amount of alkali. google.comsmolecule.com In this one-pot process, the 2-naphthol is first converted to its more nucleophilic sodium salt (sodium naphthoxide), which then reacts with sodium chloroacetate, formed in situ from chloroacetic acid and the alkali.

Table 1: Comparison of Synthetic Pathways for 2-Naphthalen-2-yloxyacetic Acid

| Feature | Conventional Alkaline Condensation | Alkylation-Hydrolysis Sequence |

|---|---|---|

| Primary Reactants | 2-Naphthol, Chloroacetic Acid, Strong Base | 2-Naphthol, Alkyl Chloroacetate (e.g., Methyl Chloroacetate), Base |

| Key Intermediate | None (Direct Condensation) | Methyl 2-naphthalen-2-yloxyacetate |

| Primary Disadvantage | Hydrolysis of chloroacetic acid, leading to low yield and waste. google.com | Requires a two-step process (esterification then hydrolysis). google.com |

| Typical Yield | ~70% google.com | >95% google.com |

| Environmental Note | Generates significant saline wastewater. google.com | Reduced waste and allows for methanol recovery. google.com |

For the production of research-grade 2-naphthalen-2-yloxyacetic acid, protocols are optimized for purity and precision over bulk yield. The alkylation-hydrolysis sequence represents an advanced protocol due to its high efficiency. google.com Further refinements in a laboratory setting may involve the use of specialized catalysts or purification techniques. For instance, the hydrolysis of the intermediate ester can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, using a catalyst like sulfuric acid, is one such advanced protocol. google.comchemguide.co.uk

Purification for research-grade material would typically involve recrystallization from appropriate solvents to achieve high purity, followed by analytical verification using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Derivatization Strategies for Structural Modification and Functionalization

The structure of 2-naphthalen-2-yloxyacetic acid, with its carboxylic acid group, provides a reactive site for a variety of derivatization reactions, enabling the synthesis of new molecules with modified properties.

The carboxylic acid functional group of 2-naphthalen-2-yloxyacetic acid can be readily converted into an ester through esterification. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards completion, water is typically removed as it is formed. chemguide.co.uk

Alternatively, more reactive derivatives of the carboxylic acid, such as an acyl chloride, can be used. Reacting the corresponding acyl chloride of 2-naphthalen-2-yloxyacetic acid with an alcohol provides a more vigorous and often irreversible pathway to the desired ester. libretexts.orgyoutube.com Similarly, reaction with an acid anhydride (B1165640) is another effective method. chemguide.co.uk These reactions can produce a wide array of naphthoxyacetate esters by varying the alcohol component (e.g., ethanol, propanol, etc.). For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester has been documented, showcasing the formation of an ester linkage. researchgate.net

Table 2: Common Esterification Methods for 2-Naphthalen-2-yloxyacetic Acid

| Method | Reagents | Conditions | Byproduct |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, Reversible | Water (H₂O) chemguide.co.uk |

| Acyl Chloride Reaction | Alcohol (R'-OH) | Often vigorous at room temperature | Hydrogen Chloride (HCl) libretexts.org |

| Acid Anhydride Reaction | Alcohol (R'-OH) | Gentle warming | A carboxylic acid chemguide.co.uk |

The carboxylate group of 2-naphthalen-2-yloxyacetate is an excellent ligand for coordinating with metal ions, forming stable coordination complexes. mdpi.comnih.gov Upon deprotonation, the carboxylate group can bind to transition metals through its oxygen atoms in several distinct modes. semanticscholar.org These include acting as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal center), or as a bridging ligand connecting two or more metal centers. semanticscholar.org

A significant number of coordination compounds have been prepared using ligands that are derivatives of acetic acid bearing a naphthalene-based ring. mdpi.comsemanticscholar.org The transition metals commonly used include those from the first row, such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.comsemanticscholar.org Complexes with second and third-row transition metals like ruthenium (Ru) and silver (Ag) have also been synthesized and studied. mdpi.com The resulting metal complexes exhibit diverse structural features depending on the metal ion, its oxidation state, and the coordination mode of the ligand. nih.govsemanticscholar.org

Investigation of Decarboxylation Pathways

The decarboxylation of carboxylic acids, a reaction that involves the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental organic transformation. wikipedia.org The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon CO₂ loss. organicchemistrytutor.com

For sodium;2-naphthalen-2-yloxyacetate and its parent acid, several potential decarboxylation pathways can be considered, although specific experimental studies on this compound are not extensively documented. The stability of the resulting carbanion is a key factor. The decarboxylation of the carboxylate anion would lead to the formation of a highly unstable primary carbanion on the methylene (B1212753) group, which is generally unfavorable.

However, related aromatic acetic acids, such as phenylacetic acid, have been shown to undergo decarboxylation under hydrothermal conditions. elsevierpure.com The proposed mechanism for the decarboxylation of the undissociated acid involves the formation of a zwitterionic intermediate through protonation of the aromatic ring, which facilitates the departure of CO₂. elsevierpure.com A similar mechanism could be postulated for 2-naphthalen-2-yloxyacetic acid, where the naphthalene (B1677914) ring could be protonated.

Another possibility, particularly under thermal stress, is the cleavage of the ether bond followed by subsequent decomposition. The thermal decomposition of a related compound, 1-nitroso-2-naphthol, has been studied, and it was found that intermolecular dehydration to form an ether was a primary reaction pathway. nih.gov While not a direct decarboxylation, this indicates that the naphthol moiety can be reactive under thermal conditions.

In the absence of a β-keto group or other activating functionality, the decarboxylation of 2-naphthalen-2-yloxyacetic acid is expected to require forcing conditions, such as high temperatures. organicchemistrytutor.comyoutube.com The reaction would likely proceed through a high-energy transition state, and the specific products would depend on the reaction conditions and the presence of any catalysts. Further research is needed to elucidate the precise mechanisms and products of the decarboxylation of this compound.

Design and Synthesis of Novel 2-Naphthyloxy Derivatives for Research Applications

The 2-naphthalen-2-yloxyacetate scaffold serves as a versatile starting point for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the introduction of diverse substituents.

One common strategy involves the conversion of 2-naphthalen-2-yloxyacetic acid to its corresponding acid chloride or ester, which then serves as a reactive intermediate for further derivatization. For example, condensation of the methyl ester of 2-naphthalen-2-yloxyacetic acid with various amines leads to the formation of N,N-substituted acetamides. ijpsonline.comresearchgate.net

A variety of novel 2-naphthyloxy derivatives have been synthesized and investigated for their biological activities. These include compounds with potential antiamnesic, anticonvulsant, and anticancer properties. ijpsonline.comresearchgate.netnih.gov The synthesis of these derivatives often involves standard amide bond formation or other coupling reactions.

Below are interactive data tables summarizing the synthesis of some novel 2-naphthyloxy derivatives:

Table 1: Synthesis of 2-Naphthyloxy-N-substituted Acetamide (B32628) Derivatives

| Derivative Name | Starting Amine | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-2-(2-naphthyloxy)acetamide | Dimethylamine | 46.21 | 72-76 | ijpsonline.com |

| 1-(2-Naphthyloxymethylcarbonyl)piperidine | Piperidine | - | - | researchgate.net |

| 3-Methyl-1-(2-naphthyloxymethylcarbonyl)piperidine | 3-Methylpiperidine | 76.01 | 90-92 | ijpsonline.comresearchgate.net |

The design and synthesis of these novel derivatives are often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their desired properties. The rich chemistry of the 2-naphthalen-2-yloxyacetate core continues to provide a fertile ground for the development of new molecules with tailored functions.

Mechanistic Investigations of Auxin Like Activity of 2 Naphthalen 2 Yloxyacetate

Molecular Interactions with Auxin Receptors and Downstream Signaling Pathways

The canonical auxin signaling pathway is initiated by the binding of auxin to receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This interaction leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating the expression of auxin-responsive genes. While synthetic auxins such as 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to promote the interaction between TIR1 and Aux/IAA proteins, direct binding studies for sodium;2-naphthalen-2-yloxyacetate with these receptors are not extensively documented in publicly available research.

Current evidence points towards this compound, often referred to in literature as 2-naphthoxyacetic acid (2-NOA), acting upstream of the primary auxin perception. Its effects are thought to be a consequence of altering intracellular auxin concentrations, which in turn would modulate the downstream signaling events mediated by receptors like TIR1/AFB. Therefore, the "downstream signaling" associated with 2-NOA is likely an indirect effect of its primary action on auxin transport.

Another class of auxin-binding proteins, such as AUXIN-BINDING PROTEIN 1 (ABP1), has been implicated in rapid, non-transcriptional auxin responses at the plasma membrane. Some studies have proposed that different auxin analogues may have preferential affinities for different receptors, leading to distinct physiological outcomes. For instance, in tobacco cell cultures, NAA is suggested to preferentially bind to an ABP1-like receptor to promote cell elongation, while 2,4-D is thought to act via a different, G-protein-coupled pathway to stimulate cell division. nih.gov The precise interaction, if any, of this compound with these alternative auxin perception systems remains to be fully elucidated.

Elucidation of Auxin Transport Modulation Mechanisms

The most well-characterized aspect of this compound's activity is its role as an inhibitor of polar auxin transport, a crucial process for establishing auxin gradients that guide plant growth and development. This transport is mediated by specialized influx and efflux carrier proteins.

Influence on Auxin Influx Carrier Dynamics

Research has firmly established that this compound is a potent and preferential inhibitor of auxin influx. nih.gov The AUX1/LAX family of proteins are the primary carriers responsible for the active uptake of auxin into the cell. Studies using tobacco BY-2 cells have demonstrated that 2-NOA effectively reduces the accumulation of radiolabeled auxins like [3H]2,4-D, which is a known substrate for auxin influx carriers. nih.gov

In comparative studies with other auxin transport inhibitors, 2-NOA was found to be more effective at blocking auxin influx than 1-naphthoxyacetic acid (1-NOA). nih.gov This specificity of action makes 2-NOA a valuable tool for dissecting the role of auxin influx in various developmental processes. For example, treatment with 2-NOA has been shown to impair nodule formation in actinorhizal plants, highlighting the importance of auxin influx in this symbiotic process. nih.gov

Impact on Auxin Efflux Carrier Functionality

While being a strong inhibitor of auxin influx, this compound has a comparatively weaker effect on auxin efflux carriers, such as the PIN-FORMED (PIN) proteins. nih.gov This was demonstrated in experiments where the application of N-(1-naphthyl)phthalamic acid (NPA), a specific auxin efflux inhibitor, still led to an increase in auxin accumulation in cells pre-treated with 2-NOA. nih.gov This indicates that the auxin efflux carriers remained active in the presence of 2-NOA. nih.gov

In contrast, the related compound 1-NOA was found to inhibit both influx and efflux carriers more broadly. nih.gov The differential effects of 1-NOA and 2-NOA on auxin transport are summarized in the table below.

| Compound | Primary Effect on Auxin Transport |

| This compound (2-NOA) | Preferential inhibitor of auxin influx |

| 1-Naphthoxyacetic acid (1-NOA) | Inhibitor of both auxin influx and efflux |

| N-(1-naphthyl)phthalamic acid (NPA) | Specific inhibitor of auxin efflux |

This table summarizes the primary established roles of these compounds in modulating auxin transport based on available research.

Regulation of Plant Cellular and Physiological Processes

By modulating auxin transport and thereby altering the local concentrations of endogenous auxin, this compound influences fundamental cellular activities that drive plant growth and development.

Gene Expression Profiling Related to Plant Growth and Development

Comprehensive transcriptomic or proteomic studies specifically investigating the global changes in gene expression in response to this compound are limited in the available scientific literature. However, targeted studies have provided some insights. For instance, in citrus taproots, treatment with 2-NOA was associated with the down-regulation of genes involved in both auxin synthesis (such as TAR2 and YUC family genes) and auxin transport (ABCB1, AUX1, LAX family, and PIN3). This suggests that the disruption of auxin influx by 2-NOA can trigger feedback mechanisms that affect the expression of key genes in auxin homeostasis.

While a dedicated gene expression profile for 2-NOA is not available, studies on other auxins and related compounds provide a framework for the types of genes that are likely affected. Auxin treatment is known to rapidly alter the expression of a wide array of genes, including those involved in cell wall modification, transcription factors, and signaling components.

Mechanisms of Cell Elongation and Division Promotion

The balance between cell division and cell elongation is critical for plant morphogenesis and is tightly regulated by auxin. The effects of this compound on these processes appear to be a direct consequence of its impact on auxin transport.

In tobacco BY-2 cell cultures, the application of auxin influx inhibitors, including 2-NOA, was observed to influence cell division activity. Interestingly, at certain concentrations, 2-NOA was found to slightly stimulate cell division, in contrast to 1-NOA which decreased division and increased cell elongation. nih.gov Long-term treatment with higher concentrations of 2-NOA, however, led to detrimental effects on cell division, including the disruption of cell plate formation. nih.gov This is likely due to the severe disruption of membrane dynamics and the resulting "auxin starvation" phenotype in certain cellular compartments. nih.gov

The promotion of cell elongation is a classic auxin response, driven by the "acid growth" hypothesis. This involves auxin-induced proton extrusion into the apoplast, which activates cell wall-loosening proteins like expansins and enzymes such as xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs). While there is no direct evidence detailing the specific effects of 2-NOA on the expression or activity of these cell wall modifying enzymes, its ability to alter local auxin concentrations would invariably impact these downstream processes. The differential effects of various synthetic auxins on cell elongation and division, as seen with NAA and 2,4-D, suggest that the mode of entry into the cell and potential interactions with different signaling pathways can lead to distinct developmental outcomes. nih.gov

The regulation of cell division is governed by a core set of proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the progression through the cell cycle. Auxin is known to regulate the expression of key cell cycle genes. The precise mechanism by which the modulation of auxin influx by 2-NOA translates into changes in the activity of the cell cycle machinery is an area that requires further investigation.

Stimulation of Root Meristem Activity and Root Development

The auxin-like activity of this compound, also known as 2-naphthoxyacetic acid (2-NOA), has been a subject of scientific investigation to understand its role in plant development, particularly in root systems. While auxins are generally known to promote root growth and development, studies involving 2-NOA have revealed more complex interactions. As a synthetic auxin analog, its effects can vary, sometimes acting as an inhibitor of certain auxin-regulated processes.

A study on trifoliate orange seedlings demonstrated that 2-NOA, when applied as an auxin inhibitor, had a significant impact on root morphology. researchgate.net Compared to control treatments, the application of 50.0 µmol L⁻¹ 2-NOA led to a marked reduction in several key root growth parameters. Specifically, the taproot length, lateral root length, and the number of lateral roots were all substantially decreased. researchgate.net This suggests that 2-NOA can interfere with the normal auxin signaling pathways that are essential for maintaining root meristem activity and promoting the elongation and proliferation of roots.

The regulation of root development is a complex process governed by precise auxin gradients. The inhibitory effects of 2-NOA on root growth highlight its role in disrupting these gradients. researchgate.net For instance, while exogenous application of the auxin indolebutyric acid (IBA) promoted the accumulation of auxin in various root tissues and upregulated the expression of auxin synthesis and transport genes, 2-NOA had the opposite effect. researchgate.net It was found to decrease auxin levels in the root hair, stele, and epidermal tissues and was associated with the downregulation of genes involved in both auxin synthesis (such as TAR2, YUC3, YUC4, YUC6) and transport (ABCB1, AUX1, LAX1, LAX2, LAX3, PIN3). researchgate.net Interestingly, a dramatic increase in auxin levels was observed specifically in the root tip of citrus taproots treated with 2-NOA, suggesting a disruption of normal auxin distribution. researchgate.net

| Root Parameter | Effect of 50.0 µmol L⁻¹ 2-NOA Treatment | Percentage Change from Control |

| Taproot Length | Dramatically reduced | -21.37% |

| Lateral Root Length | Dramatically reduced | -10.25% |

| Lateral Root Number | Dramatically reduced | -43.33% |

| Data from a study on trifoliate orange seedlings. researchgate.net |

Further research on excised roots from different strains of groundsel has also investigated the effects of 2-naphthoxyacetic acid, underscoring its influence on root growth. documentsdelivered.com

Modulation of Cell Wall Plasticity

The growth and development of plant cells, including those in the root, are fundamentally dependent on the controlled loosening and expansion of the cell wall. This modulation of cell wall plasticity is a key aspect of auxin action. Auxin-like compounds, such as this compound, are thought to exert their effects on cell growth by influencing the biochemical processes that alter cell wall structure. Two primary groups of proteins are implicated in this process: expansins and pectin (B1162225) methylesterases.

Expansins are proteins that play a crucial role in cell wall loosening by disrupting the non-covalent bonds between cellulose (B213188) microfibrils and hemicellulose, which are major components of the cell wall. mdpi.com The expression of expansin genes is known to be regulated by auxins. mdpi.comnih.govnih.gov For instance, studies have shown that the expression of certain expansin genes is induced by hormones like indole-3-acetic acid (IAA). mdpi.com Therefore, it is plausible that the auxin-like activity of 2-naphthalen-2-yloxyacetate involves the regulation of expansin gene expression, leading to changes in cell wall extensibility and facilitating cell enlargement, a prerequisite for root growth.

Another important mechanism for modulating cell wall plasticity involves the enzymatic modification of pectin, a major polysaccharide in the primary cell wall. Pectin methylesterases (PMEs) are enzymes that catalyze the de-esterification of pectin. cabidigitallibrary.org This process alters the charge of the pectin molecules, allowing for the formation of calcium bridges between pectin chains, which can stiffen the cell wall. Conversely, the activity of PMEs can also make the pectin more susceptible to degradation by other enzymes, leading to cell wall loosening. nih.gov The activity of PMEs is known to be influenced by various factors, including pH, which can be affected by auxin action. nih.gov The regulation of PME activity is critical for controlling the rheological properties of the cell wall during growth and development. It is therefore hypothesized that 2-naphthalen-2-yloxyacetate, through its auxin-like properties, could influence PME activity, thereby modulating the plasticity of the cell wall and impacting root cell growth and differentiation.

The interplay between these enzymatic activities, regulated by auxin signals, ultimately determines the extensibility of the cell wall, allowing for the dynamic changes in cell size and shape necessary for root development.

Advanced Analytical and Biochemical Research Applications of 2 Naphthalen 2 Yloxyacetate

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For auxin analogs like 2-naphthalen-2-yloxyacetate, SAR studies inform the rational design of new compounds with tailored properties, such as enhanced efficacy, receptor specificity, or utility as research probes.

The biological efficacy of an auxin analog is governed by its ability to be transported, perceived, and metabolized by the plant cell machinery. Subtle modifications to the molecular structure can lead to significant changes in these interactions. Studies using fluorescent auxin analogs have been particularly insightful in revealing these structural determinants. mdpi.com

For instance, comparing the subcellular distribution of two different fluorescent auxin analogs, NBD-NAA (based on naphthalene-1-acetic acid) and NBD-IAA (based on indole-3-acetic acid), reveals distinct localization patterns. mdpi.com These analogs, while both recognized by auxin transport systems, accumulate at different subcellular sites, such as the endoplasmic reticulum and the tonoplast. mdpi.com This differential distribution, which can be competed by their unlabeled counterparts, indicates that they interact with different binding sites or are subject to different sequestration mechanisms. mdpi.com

These findings demonstrate that the core aromatic structure (naphthalene vs. indole) and the nature of the side chain are critical determinants of biological interaction. Such studies help to map the structural requirements for binding to different auxin receptors or transport proteins, providing a rational basis for the design of new molecules. By modifying the naphthalene (B1677914) ring system or the oxyacetate side chain of 2-naphthalen-2-yloxyacetate, researchers can aim to create novel compounds with specific activities, such as agonists or antagonists for particular auxin signaling pathways.

Computational and Experimental Approaches for Designing Enhanced Analogs

The development of enhanced analogs of 2-naphthalen-2-yloxyacetate has been propelled by a synergistic combination of computational modeling and experimental synthesis. This dual approach allows for the rational design of novel derivatives with potentially improved biological activities, followed by their practical synthesis and characterization.

Computational techniques, particularly molecular docking, have been instrumental in predicting the interaction of designed analogs with specific biological targets. nih.gov For instance, in the pursuit of derivatives with antiamnesic properties, molecular docking studies have been employed to predict the affinity and orientation of synthesized compounds within the active site of acetylcholinesterase (AChE), an enzyme critically involved in memory and cognition. nih.gov By using software like GRAMM and ArgusLab, researchers can calculate the binding energy of the designed ligands, providing a theoretical basis for their potential efficacy. nih.gov These computational models help in prioritizing compounds for synthesis, thereby streamlining the drug discovery process.

Following the in-silico design and prioritization, experimental synthesis is carried out to produce the targeted analogs. A common synthetic route involves the reaction of 2-naphthol (B1666908) with methyl chloroacetate (B1199739) to form naphthalen-2-yloxy acetic acid methyl ester, a key intermediate. This ester is then reacted with various amines to generate a series of naphthyloxy acetamides. researchgate.net The synthesized compounds are then rigorously characterized using spectroscopic techniques to confirm their molecular structures. nih.gov

Table 1: Examples of Computationally Studied and Synthesized Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Computational Method | Experimental Approach | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2-naphthyloxymethylcarbonyl)morpholine | Not specified in abstract | X-Ray Crystallography | The morpholine (B109124) ring adopts a chair conformation. nih.gov | nih.gov |

| 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine | Not specified in abstract | X-Ray Crystallography | The piperazine (B1678402) ring adopts a chair conformation and is nearly perpendicular to the naphthalene moiety. nih.gov | nih.gov |

| Series of 2-naphthyloxy acetamides | Molecular Docking (GRAMM, ArgusLab) | Chemical Synthesis | Docking scores and hydrogen bond formation correlated with acetylcholinesterase inhibitory activity. nih.gov | nih.gov |

Exploration of Biological Activities Beyond Plant Physiology (e.g., Antiamnesic Activity of Derivatives)

While 2-naphthalen-2-yloxyacetate is recognized for its role in plant physiology, its structural scaffold has served as a template for the development of derivatives with a range of other biological activities. A significant area of this exploration has been in the field of neuroscience, particularly in the investigation of antiamnesic effects.

Derivatives of 2-naphthalen-2-yloxyacetate have been identified as a new class of potential antiamnesic agents. nih.gov Research has demonstrated that certain analogs exhibit the ability to counteract memory impairment in preclinical models. nih.gov The mechanism of action for these antiamnesic effects is often linked to the inhibition of acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition leads to increased acetylcholine levels in the brain, which is a therapeutic strategy for conditions associated with memory deficits. nih.gov

The design of these neurologically active derivatives often involves the incorporation of specific chemical moieties, such as cyclic and acyclic amino groups, to enhance their interaction with biological targets like AChE. researchgate.net For example, a series of 2-naphthyloxy acetamide (B32628) derivatives were synthesized and screened for their effectiveness as cognition enhancers using methods like the elevated plus maze test, a behavioral assay for anxiety and memory in animal models. nih.gov The findings from these studies suggest that the 2-naphthalen-2-yloxyacetate framework is a promising starting point for developing novel therapeutics for neurodegenerative diseases. nih.govsemanticscholar.org

Beyond antiamnesic activity, the broader class of naphthalene derivatives has been investigated for a variety of other biological effects, including anti-inflammatory and anticancer properties. researchgate.netnih.gov For instance, certain 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been designed and synthesized as inhibitors of the TRPM4 channel, a potential target in the treatment of prostate cancer. nih.gov

Table 2: Investigated Biological Activities of 2-Naphthalen-2-yloxyacetate Derivatives This table is interactive. You can sort and filter the data.

| Biological Activity | Derivative Class | Investigated Target/Model | Outcome | Reference |

|---|---|---|---|---|

| Antiamnesic | 2-Naphthyloxy acetamides | Acetylcholinesterase, Elevated plus maze (mice) | Inhibition of AChE and cognition enhancement. nih.gov | nih.gov |

| Antiamnesic | 4-(2-naphthyloxymethylcarbonyl)morpholine | Not specified in abstract | Identified as a potential antiamnesic agent. nih.gov | nih.gov |

| Antiamnesic | 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine | Not specified in abstract | Identified as a potential antiamnesic agent. nih.gov | nih.gov |

| Anticancer (Prostate) | 2-(Naphthalen-1-yloxy)-N-phenylacetamides | TRPM4 Channel | Inhibition of cancer cell proliferation and induction of apoptosis. nih.gov | nih.gov |

| Anti-inflammatory | General Naphthalene Derivatives | Neutrophil degranulation | Some derivatives showed significant anti-inflammatory activities. researchgate.net | researchgate.net |

Environmental Fate and Remediation Research Pertaining to 2 Naphthalen 2 Yloxyacetate

Studies on Environmental Persistence and Degradation Pathways

The persistence of an organic compound in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: The microbial degradation of naphthalene (B1677914) is well-documented and typically initiated by the action of a naphthalene dioxygenase enzyme, which adds two hydroxyl groups to the aromatic ring to form a cis-dihydrodiol. ethz.ch This is a critical first step that breaks the aromaticity and makes the molecule more susceptible to further breakdown. This initial reaction is common to many naphthalene-degrading bacteria, such as those from the Pseudomonas genus. ethz.chfrontiersin.org The resulting dihydroxylated naphthalene is then funneled into either the catechol or gentisate metabolic pathways, ultimately leading to intermediates of the Krebs cycle. mdpi.com

For sodium;2-naphthalen-2-yloxyacetate, the degradation pathway would likely involve initial enzymatic attacks. Possible primary degradation steps could include:

Hydrolysis: The ester linkage in the yloxyacetate group could be susceptible to hydrolysis, cleaving the molecule to form 2-naphthol (B1666908) and sodium glycolate. 2-naphthol is a known toxic and persistent organic pollutant that biodegrades very slowly. researchgate.net

Ether Cleavage: The ether bond connecting the naphthalene ring to the acetate (B1210297) group could also be a point of enzymatic attack.

Ring Dioxygenation: Similar to naphthalene, the naphthalene ring system itself is a target for microbial dioxygenases. frontiersin.org

The presence of the sodium salt will render the compound highly water-soluble, which may affect its bioavailability and transport in aquatic and soil environments. Anaerobic degradation is also a possibility, particularly in sediment and anoxic water layers. Studies on related compounds like 2-methylnaphthalene (B46627) have shown that anaerobic degradation can occur via different mechanisms, such as the addition of fumarate (B1241708) to the methyl group by sulfate-reducing bacteria. nih.govnih.gov

Photodegradation: Naphthalene and its derivatives can undergo photodegradation when exposed to sunlight, particularly in the presence of photosensitizing agents in water. Research on the photocatalytic degradation of the related compound 2-naphthol has shown that it can be broken down using catalysts like titanium dioxide (TiO₂) under UV irradiation. researchgate.net This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to a series of hydroxylated intermediates and eventual mineralization. researchgate.net It is plausible that this compound would be susceptible to similar photocatalytic degradation processes.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. nih.gov These models are particularly valuable for assessing the potential environmental impact of compounds for which limited experimental data exist. By correlating molecular descriptors (e.g., hydrophobicity, electronic properties, size) with observed activities or properties of a set of known chemicals, QSAR can generate predictions for new or untested molecules. researchgate.netnih.gov

For a compound like this compound, QSAR models developed for polycyclic aromatic hydrocarbons and their derivatives would be applicable. These models can provide crucial insights into its likely behavior in the environment.

The biodegradation half-life is a key parameter for assessing a chemical's persistence. QSAR models can estimate this value for different environmental compartments. The table below provides an illustrative example of the types of predictions a QSAR model might generate for a naphthalene-like compound, based on data for analogous structures.

Table 1: Illustrative QSAR-Predicted Biodegradation Half-Lives for a Naphthalene-Derivative This table is for illustrative purposes and does not represent measured data for this compound.

| Environmental Compartment | Predicted Half-Life Range | Influencing Factors |

|---|---|---|

| Surface Water | Weeks to Months | Water temperature, microbial population, oxygen levels, bioavailability. |

| Soil | Months to Years | Soil type, organic matter content, pH, moisture, microbial activity. |

QSAR can also predict the ecotoxicity of a chemical to various aquatic organisms, which is essential for environmental risk assessment. The toxicity is often expressed as the concentration causing a specific effect in 50% of the test population (e.g., LC50 for lethal concentration, EC50 for effective concentration). The toxicity of naphthalene and its derivatives is primarily due to their ability to interfere with cell membranes (narcosis).

The table below shows predicted ecotoxicity values for naphthalene, which serves as a baseline for understanding the potential toxicity of its derivatives. The addition of the yloxyacetate group would modify these values, likely by increasing water solubility and potentially altering the mode of toxic action.

Table 2: Predicted Acute Ecotoxicity of Naphthalene (as a Proxy) Source data is based on established QSAR models and experimental data for naphthalene, not this compound.

| Organism | Endpoint | Predicted Value (mg/L) |

|---|---|---|

| Fish (e.g., Pimephales promelas) | 96-hr LC50 | 1 - 10 |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hr EC50 | 1 - 10 |

Research into Advanced Remediation and Removal Methodologies (e.g., Adsorption Technologies)

Given the persistence of the naphthalene ring structure, research into effective remediation methods is crucial. Adsorption using activated carbon is a widely used and effective technology for removing aromatic hydrocarbons from water due to their hydrophobicity and affinity for carbon surfaces. mdpi.comnih.gov

Studies on the adsorption of naphthalene onto various types of activated carbon have demonstrated high removal efficiencies. The effectiveness of the adsorption process depends on the properties of both the adsorbent (surface area, pore size distribution, surface chemistry) and the adsorbate (solubility, molecular size). mdpi.com Research has shown that activated carbons with a high volume of mesopores (2-50 nm) are particularly effective for adsorbing naphthalene. mdpi.com

The table below summarizes findings from studies on the adsorption of naphthalene on different activated carbons, illustrating the potential for this technology to remove related compounds from aqueous solutions.

Table 3: Research Findings on Naphthalene Adsorption by Activated Carbon

| Activated Carbon Source | Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|

| Bean Pods (K₂CO₃ activation) | ~300 | Adsorption capacity depends on both textural and chemical properties of the carbon. | csic.es |

| Date Seeds (Zinc Acetate activation) | ~0.38 (379.64 µg/g) | Chemical activation increased mesoporosity, enhancing adsorption of naphthalene molecules. | mdpi.com |

| Commercial Activated Carbon | Varies | Rate of adsorption is influenced by the solvent, with faster rates in more hydrophobic solvents. | nih.gov |

These findings suggest that adsorption onto activated carbon would be a viable strategy for the remediation of water contaminated with this compound. The naphthalene moiety would drive the adsorption, although the polar yloxyacetate group would increase water solubility and might slightly reduce the adsorption efficiency compared to unsubstituted naphthalene.

Q & A

Q. What are the established synthetic routes for sodium 2-naphthalen-2-yloxyacetate, and how can reaction yields be optimized?

Sodium 2-naphthalen-2-yloxyacetate can be synthesized via alkylation of 2-naphthol using a haloacetate precursor under basic conditions. A typical procedure involves reacting 2-naphthol with sodium chloroacetate in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Stirring at elevated temperatures (~60–80°C) for 6–12 hours improves yield. Post-reaction, the product is precipitated by acidification, purified via recrystallization (ethanol/water), and characterized by NMR and FTIR. Optimization strategies include controlling stoichiometry (1:1.2 molar ratio of 2-naphthol to sodium chloroacetate) and ensuring anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of sodium 2-naphthalen-2-yloxyacetate?

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the naphthyloxy moiety (aromatic protons at δ 7.2–8.0 ppm) and acetate group (singlet at δ 4.6–4.8 ppm for CH₂).

- FTIR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).

- X-ray crystallography : For definitive structural confirmation. Use SHELX for refinement and ORTEP-3 for visualizing crystal packing, which resolves ambiguities in bond angles and torsion .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of sodium 2-naphthalen-2-yloxyacetate, and which exchange-correlation functional is most reliable?

DFT simulations using hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr) are recommended due to their balance of exact exchange and gradient corrections. Basis sets such as 6-311G(d,p) provide accurate electron density maps for the naphthyloxyacetate anion. Key outputs include HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential surfaces (to predict nucleophilic/electrophilic sites). Note that B3LYP’s inclusion of 20% exact exchange reduces errors in thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol deviation) .

Q. What challenges arise in resolving the crystal structure of sodium 2-naphthalen-2-yloxyacetate, and how can software tools mitigate these?

Challenges include disordered solvent molecules in the lattice and weak diffraction due to low crystallinity. SHELXL (via SHELXPRO) is effective for refining disordered regions by applying constraints (e.g., SIMU and DELU commands). For twinned crystals, ORTEP-3’s graphical interface aids in visualizing overlapping reflections and adjusting scaling factors. High-resolution data (≤0.8 Å) combined with TWIN/BASF commands in SHELXL improve reliability .

Q. How should researchers address contradictions in reported biological activity data for sodium 2-naphthalen-2-yloxyacetate?

Discrepancies often stem from impurities or isomer contamination (e.g., 1-naphthyl vs. 2-naphthyl derivatives). Methodological validation steps:

- Chromatographic purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm >98% purity.

- Isomer-specific assays : Use enzymatic hydrolysis (e.g., esterase assays) to distinguish activity between α- and β-naphthyl derivatives.

- Dose-response reproducibility : Replicate studies with controlled pH (6.5–7.5) to avoid sodium ion interference .

Q. What safety protocols are essential when handling sodium 2-naphthalen-2-yloxyacetate in reactive intermediates synthesis?

While the compound is not classified as acutely toxic, prolonged exposure risks include skin/eye irritation. Critical protocols:

- PPE : Nitrile gloves, goggles, and lab coats.

- First aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation for ingestion .

- Waste management : Segregate organic waste and neutralize acidic byproducts before disposal .

Methodological Tables

Table 1. Key Spectral Data for Sodium 2-Naphthalen-2-yloxyacetate

| Technique | Key Signals |

|---|---|

| ¹H NMR (D₂O) | δ 7.2–8.0 (m, 7H, naphthyl), δ 4.6 (s, 2H, CH₂) |

| ¹³C NMR | δ 174.5 (C=O), δ 155.1 (C-O), δ 115–135 (naphthyl carbons) |

| FTIR | 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-H bend, naphthyl) |

Table 2. Recommended DFT Parameters for Electronic Structure Analysis

| Functional | Basis Set | Solvent Model | Output Properties |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | PCM (water) | HOMO-LUMO gap, electrostatic potentials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.